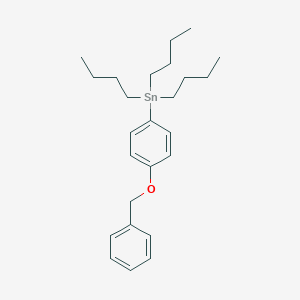

(4-Benzyloxyphenyl)tributylstannane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(4-phenylmethoxyphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11O.3C4H9.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;3*1-3-4-2;/h1,3-10H,11H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDMDSYSKAAPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442301 | |

| Record name | [4-(Benzyloxy)phenyl](tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145745-05-7 | |

| Record name | [4-(Benzyloxy)phenyl](tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145745-05-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Studies on Organotin Systems

Application of Computational Methods in Organotin Research

Computational methods provide a powerful lens through which to examine the nuanced world of organotin chemistry. These techniques allow for the detailed investigation of molecular geometries, electronic structures, and the energetic landscapes of chemical reactions, complementing and guiding experimental work.

Structural Geometry Optimization and Conformational Analysis

A fundamental application of computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. chemrxiv.orgnih.gov For flexible molecules like (4-Benzyloxyphenyl)tributylstannane, which contains rotatable bonds in its butyl and benzyloxy groups, conformational analysis is essential to identify the various low-energy structures (conformers) and their relative stabilities.

Computational studies on various organotin compounds have successfully predicted their geometric parameters. For instance, theoretical analyses of tributyltin(IV) complexes have shown that the geometry around the tin atom can vary from a simple tetrahedron to more complex five- or six-coordinate geometries, such as a trigonal bipyramid, depending on intramolecular coordination or crystal packing effects. wikipedia.orgtu-bs.de In a distorted trigonal bipyramidal structure, the C-Sn bond lengths are often elongated compared to regular tetrahedral C-Sn bonds, reflecting the hypercoordinated nature of the tin center. wikipedia.org

Researchers often employ methods that convert Cartesian coordinates to internal coordinates, which can reduce the number of optimization steps required to find the minimum energy structure. chemrxiv.org For organotin compounds with flexible ligands, conformational searches are performed to sample the potential energy surface and identify the most stable conformers. These analyses have revealed that non-covalent interactions, such as π-stacking between aromatic rings, can significantly stabilize certain conformations. tu-bs.de

Elucidation of Electron Density and Bonding Characteristics (e.g., Hyperconjugation, Hypercoordination)

Theoretical methods are uniquely suited to describe the distribution of electrons within a molecule, which governs its bonding and reactivity. Analyses like Natural Bond Orbital (NBO) theory provide a chemically intuitive picture of bonding, lone pairs, and delocalization effects. wikipedia.orguni-muenchen.denih.gov

Hyperconjugation: In organotin compounds, hyperconjugation plays a significant role. This involves the donation of electron density from a filled bonding orbital (like a C-C or C-H bond in the butyl groups) to an empty non-bonding or antibonding orbital. A particularly important type is negative hyperconjugation, which can influence the electron-acceptor properties of a molecule. acs.org The interaction of the unpaired electron with the β-carbon-tin bond, known as the β-effect, is a consequence of hyperconjugation and influences the regioselectivity of radical reactions involving arylstannanes. conicet.gov.arconicet.gov.ar

Hypercoordination: Unlike carbon, the tin atom in organotin(IV) compounds can readily expand its coordination sphere beyond four, forming five- or six-coordinate complexes known as hypercoordinated or hypervalent compounds. wikipedia.orgtu-bs.de This is especially common when electronegative substituents are present or when intramolecular donor atoms (like oxygen or nitrogen) can coordinate to the tin center. tu-bs.de Computational studies can quantify the strength of these intramolecular interactions and predict the resulting changes in molecular geometry, such as the characteristic lengthening of the bond trans to the coordinating atom. tu-bs.de For a molecule like this compound, the ether oxygen could potentially engage in such an intramolecular interaction with the tin atom, although this would be sterically demanding.

NBO analysis is a powerful tool for quantifying these electronic effects. It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a measure of their energetic importance through second-order perturbation theory. uni-muenchen.de These "delocalization" corrections to the idealized Lewis structure reveal the electronic origins of a molecule's properties. uni-muenchen.de

Theoretical Analysis of Reaction Mechanisms and Energetics (e.g., Bond-Dissociation Enthalpies, Stabilization Energies)

Understanding the mechanism of a chemical reaction involves characterizing the intermediates and transition states that connect reactants and products. Computational chemistry allows for the calculation of the energies of these species, providing a detailed map of the reaction pathway. This is particularly valuable for complex, multi-step processes like the Stille cross-coupling reaction, where this compound is used as a reactant. unipi.itresearchgate.netnih.govlibretexts.org

Theoretical studies on the Stille reaction have focused on elucidating the key steps of oxidative addition, transmetalation, and reductive elimination. unipi.itresearchgate.net For the crucial transmetalation step, calculations have shown that coordination of a nucleophile to the tin atom can significantly lower the activation energy. unipi.it

Bond-Dissociation Enthalpy (BDE): The strength of a chemical bond can be quantified by its BDE, which is the enthalpy change required to break the bond homolytically. wikipedia.org The reactivity of organotin compounds is directly related to the strength of the C-Sn bond. conicet.gov.arconicet.gov.ar Computational methods can provide reliable estimates of BDEs, which are often difficult to measure experimentally. nih.gov Studies have reported BDEs for various Sn-X bonds, providing fundamental data for understanding and predicting the course of free-radical reactions involving organotins. nih.gov For example, the average bond energy of a C-H bond is approximately 100 kcal/mol (about 414 kJ/mol). libretexts.org

| Bond | BDE (kJ/mol) | Reference |

|---|---|---|

| H₂ (H-H) | 434 | doubtnut.com |

| Cl₂ (Cl-Cl) | 242 | doubtnut.com |

| HCl (H-Cl) | 431 | doubtnut.com |

| CH₃CH₂-H | 423.0 ± 1.7 | wikipedia.org |

| H-OH (in H₂O) | 498.7 | libretexts.org |

| O-H (in H₂O) | 428 | libretexts.org |

Methodological Approaches in Computational Organotin Chemistry

The accuracy of computational predictions depends heavily on the chosen theoretical method and basis set. For heavy elements like tin, relativistic effects must also be considered, often through the use of effective core potentials (ECPs) which replace the core electrons of the tin atom, simplifying the calculation while retaining accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is one of the most widely used methods in computational chemistry due to its favorable balance of accuracy and computational cost. etprogram.orgnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the much simpler electron density. researchgate.net

A variety of functionals are available within DFT, which approximate the exchange-correlation energy—the most challenging component of the energy calculation. researchgate.net Hybrid functionals, such as the popular B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven very effective for a wide range of chemical systems, including organotins. conicet.gov.arijcce.ac.ir DFT calculations are routinely used to optimize geometries, predict vibrational frequencies, and calculate reaction energetics for organotin compounds. conicet.gov.arnih.govijcce.ac.ir For instance, DFT has been successfully applied to study the catalytic mechanism of organotin compounds in various reactions and to investigate their interactions with biological targets. nih.govwikipedia.org

Møller–Plesset Perturbation Theory (MP2)

Møller–Plesset perturbation theory is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.orgnumberanalytics.com The second-order level, MP2, is a common choice for obtaining more accurate energies and properties than DFT, particularly for systems where dispersion forces are important. wikipedia.orgresearchgate.netnih.gov

MP2 theory treats the electron correlation as a perturbation to the Hartree-Fock solution. nih.govnumberanalytics.com While computationally more demanding than DFT, with a cost that scales more steeply with the size of the system, MP2 can provide benchmark-quality results for smaller molecules. researchgate.net However, standard MP2 can sometimes overestimate dispersion interactions. nih.gov Systematic studies have shown that the performance of MPn theories can be erratic, and it is not guaranteed to converge with increasing order. wikipedia.orgsmu.edu Despite these challenges, MP2 remains a valuable tool in computational chemistry, especially when high accuracy is required for non-covalent interactions or as a reference for assessing the performance of DFT functionals. nih.govresearchgate.net

| Method | Primary Application | Key Advantage | Key Limitation |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, reaction energetics, electronic properties | Good balance of accuracy and computational cost | Performance is dependent on the choice of functional |

| Møller–Plesset Perturbation Theory (MP2) | High-accuracy energy calculations, study of non-covalent interactions | Systematically includes electron correlation | Higher computational cost, can overestimate dispersion |

Utilization of Effective Core Potentials (ECPs) for Heavy Elements

Computational studies of systems containing heavy elements like tin (Sn) present a unique set of challenges. The large number of core electrons and the significant influence of relativistic effects on the valence electrons necessitate specialized computational methods for accurate and efficient calculations. Effective Core Potentials (ECPs), also known as pseudopotentials, are a cornerstone of these methods.

An ECP replaces the chemically inert core electrons of a heavy atom with a potential that models their aggregate effect on the valence electrons. This approach offers two primary advantages:

Computational Efficiency: By only treating the valence electrons explicitly, the number of basis functions required for the calculation is significantly reduced, leading to a substantial decrease in computational cost.

Inclusion of Relativistic Effects: ECPs can be generated to implicitly include the major relativistic effects (scalar relativistic effects) that are crucial for accurately describing the chemistry of heavy elements like tin. These effects, which arise from the high velocity of core electrons, contract the s and p orbitals and expand the d and f orbitals, significantly influencing the molecule's geometry and energetics.

For organotin compounds like this compound, various ECPs have been developed and are commonly employed in theoretical calculations. These are typically used in conjunction with appropriate valence basis sets for the tin atom, while standard all-electron basis sets (e.g., Pople-style 6-31G(d,p) or Dunning-style correlation-consistent sets) are used for lighter atoms like carbon, hydrogen, and oxygen.

Commonly used ECPs for tin in computational studies include:

Los Alamos National Laboratory ECPs (LANL2DZ, LANL08d): These are widely used pseudopotentials that have demonstrated reliability in providing accurate geometries and electronic structures for organotin systems at a moderate computational cost. The LANL2DZ basis set with its corresponding ECP is a frequent choice for geometry optimizations.

Stuttgart/Dresden ECPs (SDD): These are another set of well-established pseudopotentials, often referred to as def2-SD in modern basis set libraries. They are considered highly accurate and are frequently recommended for calculations on heavy elements.

Shape- and Energy-Adjusted Pseudopotentials: Developed by groups like Hay and Wadt, these ECPs are adjusted to reproduce atomic orbital energies and densities, providing a robust description of the heavy atom's influence.

The choice of ECP depends on the desired balance between accuracy and computational expense. For instance, "small-core" ECPs, which leave more electrons in the valence space, are more computationally demanding but often yield higher accuracy than "large-core" ECPs.

Validation and Comparative Analysis of Computational Models with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparative analysis is essential to establish the reliability and predictive power of the chosen computational method. For organotin systems, including this compound, calculated properties are frequently compared with a range of experimental benchmarks.

The validation process typically involves comparing key structural, thermodynamic, and spectroscopic parameters. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most common computational methods assessed for their performance with organotin compounds.

Key Areas of Comparison:

Structural Parameters: Theoretically optimized geometries can be directly compared with experimental structures determined by X-ray crystallography. Key metrics for comparison include bond lengths (e.g., Sn-C, Sn-O), bond angles, and dihedral angles. A good agreement between calculated and experimental structures is a primary indicator of a model's validity.

Thermodynamic Data: Calculated thermodynamic parameters, such as homolytic bond-dissociation enthalpies (BDEs), can be compared with available experimental data. For a molecule like this compound, the strength of the Sn-C(aryl) and

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.